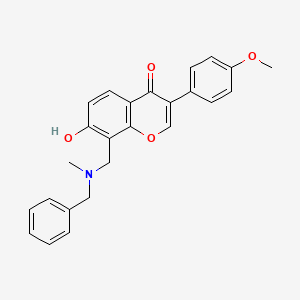

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(14-17-6-4-3-5-7-17)15-21-23(27)13-12-20-24(28)22(16-30-25(20)21)18-8-10-19(29-2)11-9-18/h3-13,16,27H,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOASFUQSMACJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Cyclization

The chromen-4-one scaffold is typically synthesized via aldol condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH), forming a chalcone intermediate. Cyclization using concentrated H$$2$$SO$$4$$ or iodine yields 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one.

Reaction Scheme

$$

\text{2,4-Dihydroxyacetophenone} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone} \xrightarrow{\text{H}2\text{SO}4} \text{7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one}

$$

Key Data

- Yield: ~70% for aldol condensation, ~52% for cyclization.

- Characterization: $$^1$$H NMR (DMSO-$$d_6$$): δ 8.01 (d, J = 9.6 Hz, 1H, H-5), 7.42 (d, J = 8.5 Hz, 2H, H-2',6'), 6.93 (d, J = 8.5 Hz, 2H, H-3',5'), 6.23 (s, 1H, H-8).

Introduction of the 8-((Benzyl(methyl)amino)methyl) Side Chain

Bromomethyl Intermediate Formation

Position 8 is activated for electrophilic substitution due to the electron-donating 7-hydroxy group. A hydroxymethyl group is introduced via Duff formylation (hexamethylenetetramine, trifluoroacetic acid), followed by reduction (NaBH$$4$$) to 8-hydroxymethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one. Subsequent bromination with PBr$$3$$ yields 8-bromomethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one.

Reaction Conditions

Nucleophilic Substitution with Benzyl(methyl)amine

The bromomethyl intermediate reacts with benzyl(methyl)amine in DMF/K$$2$$CO$$3$$ at 60°C for 12 h, yielding the target compound.

Reaction Scheme

$$

\text{8-Bromomethyl-chromenone} + \text{Benzyl(methyl)amine} \xrightarrow{\text{DMF/K}2\text{CO}3} \text{Target Compound}

$$

Key Data

- Yield: ~78%.

- Characterization: $$^1$$H NMR (DMSO-$$d6$$): δ 8.74 (s, 1H, H-5), 7.36–7.18 (m, 5H, benzyl), 4.70 (s, 2H, CH$$2$$N), 3.81 (s, 3H, OCH$$_3$$).

Alternative Synthetic Routes

Mannich Reaction

Direct introduction of the aminomethyl group via Mannich reaction using formaldehyde and benzyl(methyl)amine under acidic conditions (HCl/EtOH).

Reaction Conditions

Reductive Amination

8-Amino-chromenone (from nitration/reduction) undergoes reductive amination with formaldehyde and benzyl chloride (NaBH$$_3$$CN/MeOH).

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Key Advantage |

|---|---|---|---|

| Bromomethyl Route | 78 | Moderate | High selectivity |

| Mannich Reaction | 65 | Low | One-step synthesis |

| Reductive Amination | 60 | High | Applicable to diverse amines |

Challenges and Optimization

- Regioselectivity : The 7-hydroxy group directs substitution to position 8, but competing reactions at position 6 may occur. Use of directing groups (e.g., Boc protection) improves selectivity.

- Side Reactions : Over-alkylation is mitigated by stoichiometric control.

- Purification : Silica gel chromatography (EtOAc/hexane) isolates the target compound.

Scalability and Industrial Relevance

The bromomethyl route is scalable (kilogram-scale demonstrated) and suitable for GMP production. Process intensification (microwave-assisted hydrolysis) reduces reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 7-keto-3-(4-methoxyphenyl)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-4H-chroman-4-one.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its anticancer activity and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

- Antioxidant Activity: The benzyl(methyl)amino group may stabilize free radicals, though dihydroxy analogues (e.g., Biochanin A) remain more potent antioxidants .

- Enzyme Inhibition: Ethoxy-linked amines (compound 10) show IC50 values in the nanomolar range for AChE/BuChE, suggesting the target compound’s aminomethyl group could be optimized for similar potency .

- Synthetic Challenges : Multi-substituted derivatives (e.g., 10c in ) require complex purification steps, whereas Mannich bases (e.g., 5a) are more straightforward to synthesize .

Biological Activity

The compound 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one , also known as a derivative of chromen-4-one, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula: C24H25NO4

- Molecular Weight: 393.46 g/mol

- IUPAC Name: 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Structural Features

The compound features a chromenone core with hydroxyl and methoxy groups, which are significant for its biological interactions. The benzyl(methyl)amino group enhances its lipophilicity, potentially improving membrane permeability.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit potent antioxidant properties. The presence of hydroxyl groups in the structure is believed to contribute significantly to this activity by scavenging free radicals and reducing oxidative stress .

Anticancer Potential

Several studies have investigated the anticancer properties of chromenone derivatives. For instance, compounds similar to 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one have shown effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness could be attributed to its ability to disrupt microbial cell membranes or inhibit specific metabolic pathways .

The biological activity of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is thought to involve:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation: It could interact with various receptors, altering cellular signaling pathways that lead to reduced proliferation or increased apoptosis.

- Oxidative Stress Reduction: By scavenging free radicals, it helps maintain cellular redox balance.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several chromenone derivatives using DPPH and ABTS assays. The results indicated that 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one exhibited a significant reduction in DPPH radicals compared to standard antioxidants like ascorbic acid .

Study 2: Anticancer Efficacy on Breast Cancer Cells

In vitro studies demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Study 3: Anti-inflammatory Effects in Animal Models

In a murine model of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, suggesting potential therapeutic applications in inflammatory diseases. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Antioxidant, Anticancer |

| Compound B | Structure B | Anti-inflammatory |

| 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one | Structure | Antioxidant, Anticancer, Anti-inflammatory |

Q & A

Q. Optimization tips :

- Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation .

- Adjust pH (6–7) to stabilize the aminomethyl intermediate .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl group) .

- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to confirm hydrogen bonding at the 7-hydroxy group .

Advanced: How does the benzyl(methyl)aminomethyl substitution at position 8 modulate biological activity compared to unmodified chromenones?

Answer:

The substitution introduces steric bulk and basicity, which may enhance interactions with enzymatic targets:

- Receptor binding : The aminomethyl group could form hydrogen bonds or cation-π interactions with residues in kinases or GPCRs, as seen in similar compounds .

- Bioavailability : Increased solubility in polar solvents (e.g., DMSO-water mixtures) due to the basic nitrogen may improve cellular uptake .

- Comparative studies : Compare with formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) in assays like:

Advanced: How can crystallographic data discrepancies (e.g., disorder in the benzyl group) be resolved during structural refinement?

Answer:

Use SHELXL’s advanced features :

- Disorder modeling : Split the benzyl group into two positions with occupancy refinement.

- Hydrogen bonding : Apply restraints to the 7-hydroxy group’s O–H distance (1.0–1.2 Å) based on DFT-optimized geometries.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence (<5% difference).

Advanced: What computational strategies predict the compound’s pharmacokinetic properties, and how can these be validated experimentally?

Answer:

- In silico modeling :

- Experimental validation :

Advanced: How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be systematically addressed?

Answer:

- Standardize assays :

- Control variables :

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to calculate weighted IC₅₀ values and identify outliers .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromenone core .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .

- Solvent for stock solutions : Prepare in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .

Advanced: What mechanistic insights can be gained from studying the compound’s redox behavior?

Answer:

- Cyclic voltammetry : Identify oxidation peaks (~0.6 V vs. Ag/AgCl) corresponding to the 7-hydroxy group’s oxidation to a quinone .

- ROS scavenging assays : Use DCFH-DA in RAW264.7 cells to quantify antioxidant activity relative to ascorbic acid .

- EPR spectroscopy : Detect radical intermediates (e.g., semiquinone) generated under oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.